molecular formula C12H13NOS B14006297 1-(Pyridin-3-yl)-2-thiophen-2-ylpropan-2-ol CAS No. 6311-98-4

1-(Pyridin-3-yl)-2-thiophen-2-ylpropan-2-ol

Cat. No.: B14006297
CAS No.: 6311-98-4
M. Wt: 219.30 g/mol
InChI Key: RKIRPVPPFSBYKV-UHFFFAOYSA-N
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Description

3-Pyridineethanol, a-methyl-a-2-thienyl- is an organic compound with the molecular formula C12H13NOS. It is a derivative of pyridine and thiophene, which are both heterocyclic aromatic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridineethanol, a-methyl-a-2-thienyl- typically involves the reaction of pyridine derivatives with thiophene derivatives under specific conditions. One common method is the alkylation of 3-pyridineethanol with a-methyl-a-2-thienyl halides in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of 3-Pyridineethanol, a-methyl-a-2-thienyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

3-Pyridineethanol, a-methyl-a-2-thienyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or DMSO.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Halides or amines.

Scientific Research Applications

3-Pyridineethanol, a-methyl-a-2-thienyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Pyridineethanol, a-methyl-a-2-thienyl- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins. Additionally, it may interact with ion channels and neurotransmitter receptors, contributing to its analgesic effects .

Comparison with Similar Compounds

3-Pyridineethanol, a-methyl-a-2-thienyl- can be compared with other similar compounds, such as:

Similar Compounds

Properties

CAS No.

6311-98-4

Molecular Formula

C12H13NOS

Molecular Weight

219.30 g/mol

IUPAC Name

1-pyridin-3-yl-2-thiophen-2-ylpropan-2-ol

InChI

InChI=1S/C12H13NOS/c1-12(14,11-5-3-7-15-11)8-10-4-2-6-13-9-10/h2-7,9,14H,8H2,1H3

InChI Key

RKIRPVPPFSBYKV-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CN=CC=C1)(C2=CC=CS2)O

Origin of Product

United States

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